molecular formula C21H19FN4O3 B2828000 N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide CAS No. 1286699-13-5

N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Cat. No.: B2828000
CAS No.: 1286699-13-5
M. Wt: 394.406
InChI Key: CSTCWUDZXHTOIG-UHFFFAOYSA-N
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Description

“N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the fluorophenyl group, and the formation of the oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic nitrogen atom, the fluorophenyl group would introduce an element of aromaticity and electronegativity due to the presence of fluorine, and the oxazole ring would introduce more heteroatoms into the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the fluorophenyl group, and the oxazole ring. Each of these groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s electronegativity and potentially influence its solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized derivatives involving 2-fluorophenylpiperazine structures and evaluated their antimicrobial properties. Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent activity against various bacterial strains, including gram-negative and gram-positive bacteria, as well as fungal strains like C. albicans. The study highlights the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Antiviral and Antimicrobial Activities

Another study by Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, assessing their antiviral and antimicrobial activities. The results revealed that certain derivatives exhibited promising antiviral activities along with potent antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Reddy et al., 2013).

Serotonin Antagonist Properties

Research into analogues of serotonin antagonists has also been conducted. For example, Raghupathi et al. (1991) studied the structure-affinity relationship of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine derivatives, aiming to improve selectivity for 5-HT1A serotonin receptors. The findings showed that specific derivatives retain high affinity for 5-HT1A sites with significant selectivity, suggesting potential applications in treating disorders related to serotonin dysregulation (Raghupathi et al., 1991).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds to study their luminescent properties and photo-induced electron transfer mechanisms. The research provides insights into the design of new fluorescent probes for bioimaging and sensing applications (Gan et al., 2003).

Development of Novel Antidepressants

Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, in humans, providing crucial information on its metabolic pathways. This research supports the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a piperazine ring, it could be of interest in the development of new pharmaceutical drugs .

Properties

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCWUDZXHTOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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